molecular formula C10H12N8Na3O13P3 B12376244 8-Azido-ATP (trisodium)

8-Azido-ATP (trisodium)

Cat. No.: B12376244
M. Wt: 614.14 g/mol
InChI Key: IPQLOBGZIWMBCQ-WSNIFWRSSA-K
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Description

8-Azido-ATP (trisodium), also known as 8-Azidoadenosine 5’-triphosphate trisodium, is a photoreactive nucleotide analog. This compound is particularly useful in the identification of proteins, such as DNA-dependent RNA polymerase. It contains an azide group, which makes it a valuable reagent in click chemistry, specifically for copper-catalyzed azide-alkyne cycloaddition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azido-ATP (trisodium) involves the introduction of an azido group at the 8-position of adenosine triphosphate. This is typically achieved through a series of chemical reactions that include the protection of functional groups, selective azidation, and subsequent deprotection steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of 8-Azido-ATP (trisodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability over extended periods .

Mechanism of Action

The mechanism of action of 8-Azido-ATP (trisodium) involves its incorporation into nucleotide-binding sites of proteins. Upon exposure to ultraviolet light, the azido group forms a highly reactive nitrene species, which covalently binds to nearby amino acid residues. This photoreactive property allows for the identification and characterization of protein-nucleotide interactions .

Molecular Targets and Pathways:

Properties

Molecular Formula

C10H12N8Na3O13P3

Molecular Weight

614.14 g/mol

IUPAC Name

trisodium;[[[(2R,4S,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N8O13P3.3Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23;;;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23);;;/q;3*+1/p-3/t3-,5?,6+,9-;;;/m1.../s1

InChI Key

IPQLOBGZIWMBCQ-WSNIFWRSSA-K

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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